Tiacrilast sodium
Description
Tiacrilast Sodium, also known as Sodium (E)-6-(methylthio)-4-oxo-3(4H)-quinazolineacrylate, monohydrate, is a quinazolinyl-propenoic acid derivative. It was patented by Hoffmann-La Roche, Inc. as an antihypertensive agent useful for managing anaphylaxis. This compound acts as a potent mast cell degranulation inhibitor and inhibits antigen-induced histamine release from passively sensitized rat peritoneal cells in vitro .
Properties
CAS No. |
111868-63-4 |
|---|---|
Molecular Formula |
C12H11N2NaO4S |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
sodium;(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoate;hydrate |
InChI |
InChI=1S/C12H10N2O3S.Na.H2O/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16;;/h2-7H,1H3,(H,15,16);;1H2/q;+1;/p-1/b5-4+;; |
InChI Key |
HVCXVHOWMRZPBE-SFKRKKMESA-M |
Isomeric SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)[O-].O.[Na+] |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tiacrilast Sodium involves several steps, starting with the preparation of the quinazoline core. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors to form the quinazoline ring.
Introduction of the Propenoic Acid Moiety: This step involves the addition of the propenoic acid group to the quinazoline core.
Methylthio Substitution: The introduction of the methylthio group is achieved through nucleophilic substitution reactions.
Sodium Salt Formation: The final step involves the conversion of the free acid to its sodium salt form.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tiacrilast Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Hydrolysis: The ester group in the propenoic acid moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols .
Scientific Research Applications
Tiacrilast Sodium has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of quinazoline derivatives.
Biology: The compound is used to investigate the role of mast cells in allergic reactions and anaphylaxis.
Medicine: this compound is explored for its potential use in treating allergic asthma and other allergic disorders.
Mechanism of Action
The mechanism of action of Tiacrilast Sodium involves the inhibition of allergic mediator release. It acts by preventing the degranulation of mast cells, thereby inhibiting the release of histamine and other mediators involved in allergic reactions. This inhibition is achieved through the blockade of specific molecular targets and pathways involved in mast cell activation .
Comparison with Similar Compounds
Tiacrilast Sodium can be compared with other mast cell degranulation inhibitors such as cromoglycate and nedocromil. While cromoglycate and nedocromil are also used to manage allergic conditions, this compound is unique in its chemical structure and potency. It has shown greater efficacy in certain preclinical models compared to cromoglycate .
Similar Compounds
- Cromoglycate
- Nedocromil
- Ketotifen
This compound’s unique quinazoline structure and its potent inhibitory activity on mast cell degranulation distinguish it from these similar compounds .
Q & A
Q. What is the molecular structure of tiacrilast sodium, and how does it influence its pharmacological activity?
this compound (C₁₂H₉N₂O₃S·Na·H₂O) is a sodium salt derivative with a thieno[2,3-d]pyridazinone core. Its structure includes a methylthio group at position 6 and a conjugated carboxylic acid moiety, critical for binding to histamine-1 (H₁) receptors. The electronegative sulfonic group enhances solubility and bioavailability, while the planar aromatic system facilitates receptor interaction via π-π stacking . Structural analogs lacking the methylthio group show reduced antagonism, suggesting this moiety is essential for activity .
Q. What experimental methods are recommended for synthesizing and characterizing this compound?
Synthesis typically involves nucleophilic substitution of 6-(methylthio)-4-oxo-3(4H)-quinazolineacetate with sodium hydroxide under anhydrous conditions. Characterization requires:
- Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 columns, using USP-grade reference standards .
- Structural confirmation : ¹H/¹³C NMR to verify substituent positions and FT-IR for carbonyl (1680–1700 cm⁻¹) and sulfonic (1040–1060 cm⁻¹) groups .
- Stability testing : Accelerated degradation studies (40°C/75% RH) to assess hygroscopicity and thermal decomposition pathways .
Q. How does this compound function as a histamine-1 receptor antagonist?
this compound competitively inhibits H₁ receptor binding, as shown in radioligand displacement assays (e.g., [³H]mepyramine). Its efficacy is dose-dependent, with IC₅₀ values in the nanomolar range. In vitro models (e.g., guinea pig ileum contraction) confirm functional antagonism by suppressing histamine-induced smooth muscle contraction. Cross-reactivity with muscarinic receptors is negligible (<5% at 10 μM), supporting selectivity .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s efficacy in complex biological systems?
- In vivo models : Use double-blind, placebo-controlled studies in sensitized murine asthma models. Measure bronchial hyperresponsiveness via whole-body plethysmography after histamine challenge .
- Dose optimization : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (LC-MS/MS quantification) with lung function metrics .
- Controls : Include positive controls (e.g., cetirizine) and negative controls (vehicle-only) to validate assay specificity .
Q. How can contradictory data on this compound’s anti-inflammatory effects be resolved?
Discrepancies in cytokine inhibition (e.g., IL-4 vs. IL-6 suppression) may arise from:
- Model variability : Differences in cell lines (e.g., primary mast cells vs. immortalized basophils) .
- Dosing regimens : Suboptimal exposure times or non-linear PK profiles .
- Resolution strategy : Conduct meta-analyses of raw datasets (e.g., PRISMA guidelines) and validate findings using orthogonal assays (e.g., ELISA vs. multiplex bead arrays) .
Q. What methodologies optimize this compound’s synthetic yield while minimizing impurities?
- Reaction optimization : Use design of experiments (DoE) to assess temperature, solvent polarity (e.g., DMF vs. THF), and catalyst ratios. Response surface modeling can identify ideal conditions (e.g., 60°C, 1:1.2 molar ratio) .
- Impurity profiling : LC-HRMS to detect sulfoxide byproducts formed during oxidation. Mitigate via inert atmosphere (N₂) and antioxidant additives (e.g., BHT) .
Q. How can cross-reactivity with non-target receptors be systematically evaluated?
- High-throughput screening : Use CHO-K1 cells expressing GPCR arrays (e.g., β₂-adrenergic, serotonin receptors).
- SPR spectroscopy : Measure binding kinetics (ka/kd) to assess off-target affinity (<10% of H₁ binding is acceptable) .
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with non-target pockets .
Q. What emerging applications of this compound warrant further investigation?
- Immunomodulation : Evaluate synergy with checkpoint inhibitors (e.g., anti-PD-1) in cancer models via flow cytometry of T-cell subsets .
- Neuroinflammation : Test blood-brain barrier permeability (PAMPA assay) and microglial activation in LPS-induced neuroinflammation models .
Methodological Challenges & Future Directions
Q. What are the key reproducibility challenges in this compound research?
- Batch variability : Standardize raw materials (e.g., USP-certified sodium hydroxide) and validate synthesis protocols across labs .
- Assay standardization : Adopt consensus guidelines for histamine challenge models (e.g., aerosolized histamine concentration, exposure duration) .
Q. What gaps exist in understanding this compound’s long-term safety profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
